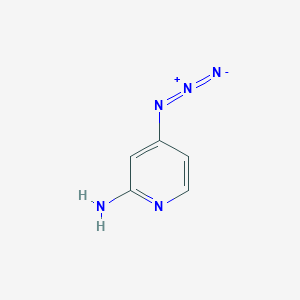

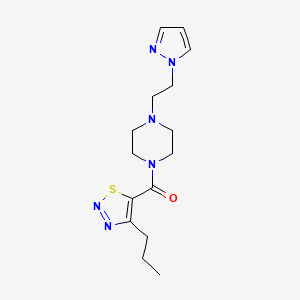

4-Azidopyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

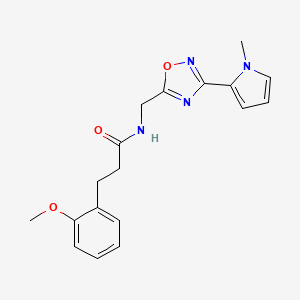

4-Azidopyridin-2-amine is a chemical compound that is part of the azide and pyridine families. Azides are known for their application in various chemical reactions, particularly in the synthesis of heterocyclic compounds, which are of interest due to their biological activities. Pyridine derivatives, such as 4-aminopyridine, are versatile intermediates in organic synthesis and have been used to create a wide range of complex molecules.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For instance, the addition of protected guanidine or urea to hydropyridine derivatives in oxidative conditions can lead to substituted 2-aminoazole products, as described in the synthesis of various substituted 2-aminotetrahydroazolopyridines and 2-aminohexahydroazolopyridines . Additionally, the synthesis of azaindoles from amino-o-halopyridines through a palladium-catalyzed N-arylation followed by a Sonogashira reaction and subsequent cyclization represents an advancement in azaindole chemistry . These methods highlight the potential pathways that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and diverse. For example, the structure of 4'-azido-2,2':6',2''-terpyridine was determined by X-ray crystal structure analysis, which is a crucial step in understanding the geometry and electronic properties of such compounds . This kind of analysis is essential for the characterization of this compound and its derivatives.

Chemical Reactions Analysis

Pyridine and azide functional groups are reactive and can participate in various chemical reactions. The azide group, in particular, is known for its role in click chemistry, which is a class of biocompatible small molecule reactions commonly used to join substrates of choice with specificity and reliability. The synthesis of 1-substituted-1H-1,2,3,4-tetrazoles using a polymeric reagent supported azide ion demonstrates the versatility of azide-containing compounds in heterocyclic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of azide and pyridine derivatives are influenced by their molecular structure. For instance, the crystalline adducts of substituted salicylic acids with 4-aminopyridine show diverse supramolecular synthons, which are indicative of the potential interactions and properties of these compounds . The properties of these compounds are essential for their application in various fields, including pharmaceuticals and materials science.

Wissenschaftliche Forschungsanwendungen

Reactions and Mechanisms

- Nucleophilic Substitution in Pyridine Series: The reactions of azides like 4-Azidopyridin-2-amine with amines and various anionic nucleophiles have been explored, shedding light on possible reaction mechanisms (Kotovskaya, Mokrushina, & Postovskii, 1983).

Synthesis and Complex Formation

- Synthesis of Metal(II) Complexes: Research has been conducted on the synthesis of new metal(II) pseudohalide complexes using 4-azidopyridine, which is significant in the field of coordination chemistry (Mautner et al., 2015).

- Thermal Cyclization Studies: The behavior of 4-azidopyridines under thermal conditions has been studied, contributing to understanding of electrocyclization processes (Stadlbauer, Fiala, Fischer, & Hojas, 2000).

Luminescence Properties

- Luminescence in Zinc(II) Complexes: Studies on zinc(II) complexes with 4-azidopyridine have shown enhanced luminescence properties, important for applications in material sciences (Mautner et al., 2015).

Catalytic Applications

- Aza-Michael Addition Catalysis: The use of deep eutectic solvents in catalyzing the aza-Michael addition of amines, including 4-azidopyridine derivatives, has been explored, highlighting the search for green chemistry solutions (Ballarotto et al., 2020).

Synthesis and Characterization

- Functionalized Derivative Synthesis: Research on the formation of water-soluble derivatives of compounds like 4-azidopyridine and their spectral properties is significant for developing new fluorescent probes (Li, Han, Nguyen, & Burgess, 2008).

- Novel Cyano-2-Aminopyridine Derivatives Synthesis: A solvent-free synthesis approach for new 4-substituted-3-cyano-2-aminopyridines, using microwave irradiation, is a step forward in sustainable chemistry practices (Villemin et al., 2013).

Wirkmechanismus

Target of Action

The primary target of 4-Azidopyridin-2-amine is the voltage-gated potassium channels . These channels play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials . By targeting these channels, this compound can influence neuronal signaling .

Mode of Action

This compound acts by inhibiting voltage-gated potassium channels, which results in the elongation of action potentials and heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .

Biochemical Pathways

The inhibition of voltage-gated potassium channels by this compound affects the action potential propagation pathway . This can lead to increased neurotransmitter release and enhanced synaptic transmission .

Pharmacokinetics

The pharmacokinetics of such compounds often involve rapid absorption and distribution, followed by metabolic breakdown and renal excretion .

Result of Action

The inhibition of voltage-gated potassium channels by this compound leads to enhanced neuronal signaling . This can result in improved neurological functions, such as gait, ataxia, alertness, cognition, or speech .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and ion concentrations of the surrounding environment can affect the activity of voltage-gated potassium channels and, consequently, the efficacy of this compound . Additionally, factors such as temperature and the presence of other substances can influence the stability of the compound .

Eigenschaften

IUPAC Name |

4-azidopyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-5-3-4(9-10-7)1-2-8-5/h1-3H,(H2,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPNRAQORCGXNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N=[N+]=[N-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B2537785.png)

![2-(5-Formyl-1H-pyrrol-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2537787.png)

![(E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide](/img/structure/B2537789.png)

![4-(2-fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2537790.png)

![N-(2,3-dimethylphenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2537803.png)

![(4S)-3-propionyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2537807.png)